

The Discovery and Synthesis of GSK-364735 Sodium: A Technical Overview

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Compound of Interest

Compound Name: GSK-364735 sodium

Cat. No.: B15567219

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Introduction

GSK-364735, a potent naphthyridinone derivative, emerged from a collaborative research effort between GlaxoSmithKline and Shionogi as a highly effective inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase. This document provides a comprehensive technical guide to the discovery, mechanism of action, and synthesis of its sodium salt, **GSK-364735 sodium**. It is intended for an audience with a professional background in drug discovery and development, offering detailed insights into the scientific foundation of this antiretroviral agent.

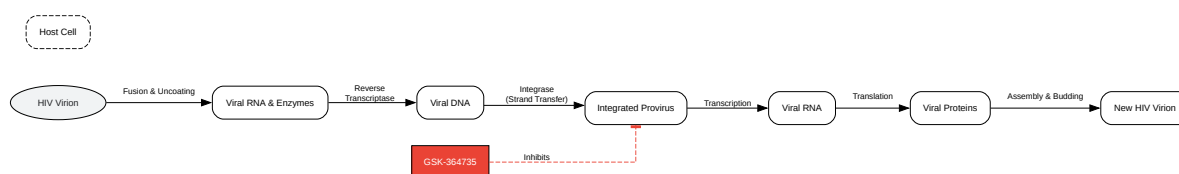
Discovery and Core Activity

GSK-364735 was identified as a lead compound from a novel scaffold of integrase inhibitors. The discovery was driven by the urgent need for new antiretroviral agents with unique mechanisms of action to combat the emergence of drug-resistant HIV-1 strains. The compound belongs to a class of two-metal binding inhibitors that target the catalytic core of HIV-1 integrase.

Mechanism of Action: Inhibition of HIV-1 Integrase Strand Transfer

The primary mechanism of action of GSK-364735 is the specific inhibition of the strand transfer step of HIV-1 DNA integration into the host genome. This process is crucial for the establishment of a productive viral infection. GSK-364735 is hypothesized to interact with two critical magnesium ions within the integrase-viral DNA binary complex, effectively blocking the covalent linkage of the viral DNA to the host cell's DNA. This targeted inhibition prevents the establishment of the integrated provirus, thereby halting the viral replication cycle.[1]

The following diagram illustrates the HIV-1 replication cycle and the specific point of inhibition by GSK-364735.



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Caption: HIV-1 Replication Cycle and GSK-364735 Inhibition Point.

Quantitative Biological Data

GSK-364735 demonstrates potent activity against HIV-1 integrase and viral replication in various assays. The following tables summarize the key quantitative data.

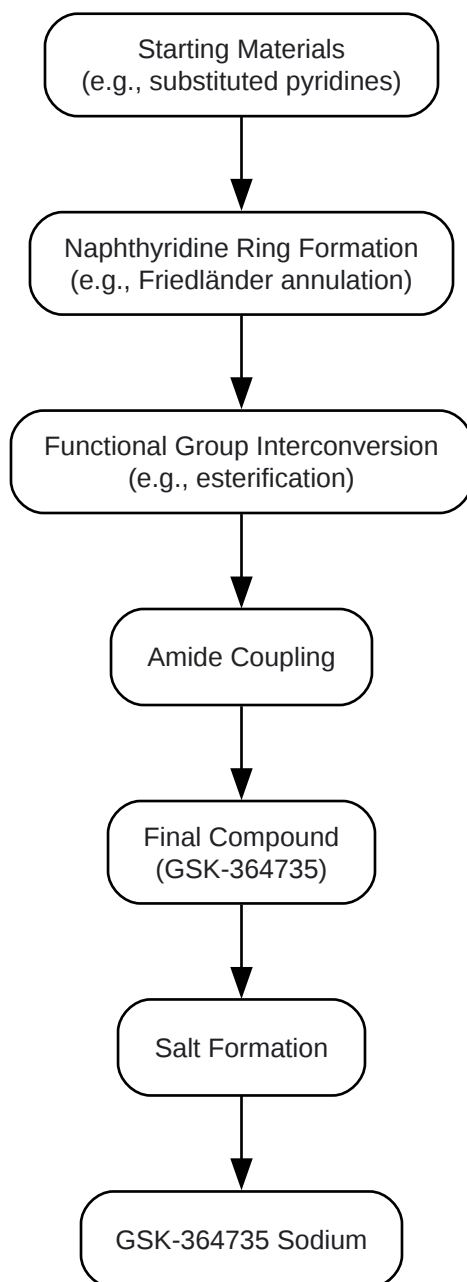
Parameter	Value	Cell Line/Assay	Reference
In Vitro IC50			
HIV-1 Integrase (Strand Transfer)	8 ± 2 nM	Recombinant Enzyme Assay	[2]
Cellular EC50			
HIV-1 Replication	1.2 ± 0.4 nM	Peripheral Blood Mononuclear Cells (PBMCs)	[2]
HIV-1 Replication	5 ± 1 nM	MT-4 Cells	[2]
Binding Affinity			
Kd (Binding Constant)	6 ± 4 nM	Competitive Binding Assay	[2]
Antiviral Activity against Resistant Strains			
Reverse Transcriptase Inhibitor-Resistant Strains (n=5)	2.2 to 3.7 nM	Cellular Assay	[1]
Protease Inhibitor- Resistant Strains (n=4)	2.0 to 3.2 nM	Cellular Assay	[1]

Experimental Protocols

While the precise, detailed experimental protocols for the synthesis and biological evaluation of GSK-364735 are proprietary to GlaxoSmithKline and Shionogi and were first disclosed in patent literature, this section provides generalized methodologies based on standard practices for this class of compounds.

Generalized Synthesis Workflow

The synthesis of 1,5-naphthyridine-3-carboxamide derivatives like GSK-364735 typically involves a multi-step process. The following diagram outlines a plausible synthetic workflow.



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Caption: Generalized Synthetic Workflow for **GSK-364735 Sodium**.

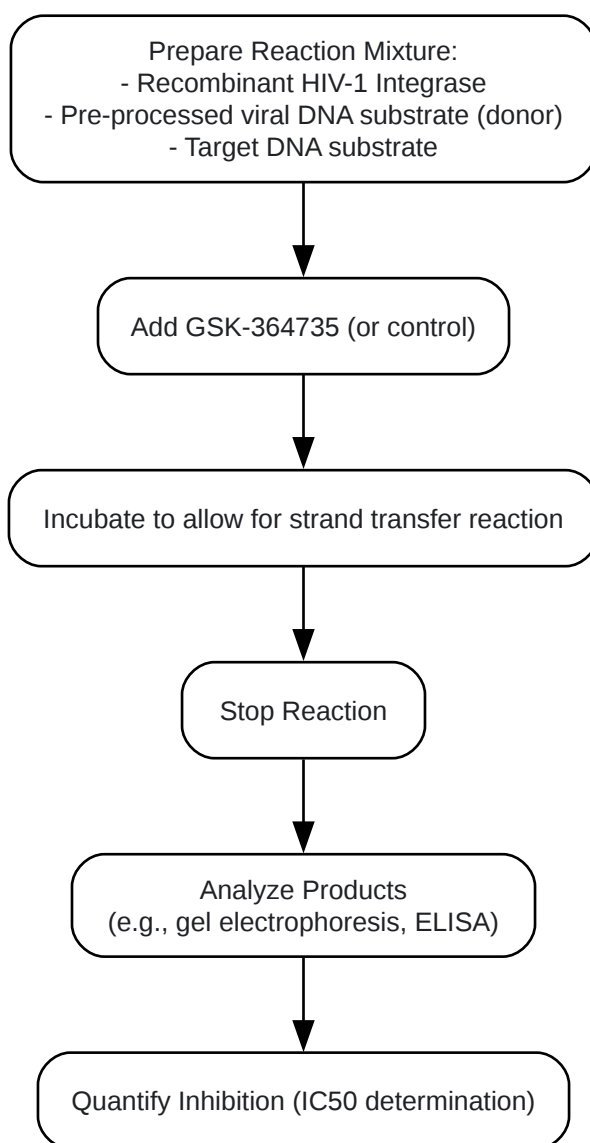
Methodology:

- **Naphthyridine Core Synthesis:** The synthesis would likely commence with the construction of the core 1,5-naphthyridine ring system. This can be achieved through various organic chemistry reactions, such as the Friedländer annulation, which involves the condensation of a 2-aminopyridine derivative with a β -ketoester.
- **Functionalization:** Subsequent steps would involve the introduction of the necessary functional groups at specific positions of the naphthyridine ring. This could include halogenation, followed by a palladium-catalyzed cross-coupling reaction to introduce the 4-fluorobenzyl group.
- **Carboxamide Formation:** The carboxamide moiety is typically introduced by first converting a carboxylic acid or ester precursor on the naphthyridine ring to an activated species (e.g., an acid chloride or by using peptide coupling reagents) and then reacting it with the appropriate amine (in this case, 2-hydroxyethylamine).
- **Purification:** Each intermediate and the final product would be purified using standard techniques such as column chromatography, recrystallization, and characterized by methods like NMR, mass spectrometry, and elemental analysis.
- **Sodium Salt Formation:** The final step involves the formation of the sodium salt, likely by treating the free acid form of GSK-364735 with a sodium base, such as sodium hydroxide or sodium alkoxide, in a suitable solvent.

HIV-1 Integrase Strand Transfer Assay (Generalized Protocol)

This assay is designed to measure the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.

Workflow Diagram:



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Caption: Workflow for HIV-1 Integrase Strand Transfer Assay.

Methodology:

- Reagents and Substrates:
 - Purified, recombinant HIV-1 integrase enzyme.
 - A 5'-end labeled (e.g., with biotin or a radioactive isotope) oligonucleotide duplex representing the pre-processed viral DNA terminus (donor substrate).

- A target DNA substrate (e.g., a plasmid or another oligonucleotide duplex).
- Reaction Setup:
 - The reaction is typically carried out in a microplate format.
 - Integrase, donor substrate, and the test compound (GSK-364735 at various concentrations) are pre-incubated in a reaction buffer containing a divalent cation (e.g., Mg^{2+} or Mn^{2+}).
 - The reaction is initiated by the addition of the target DNA substrate.
- Incubation and Termination:
 - The reaction mixture is incubated at 37°C to allow for the strand transfer reaction to occur.
 - The reaction is stopped by the addition of a chelating agent (e.g., EDTA) and/or a denaturing agent.
- Product Detection and Analysis:
 - The products of the strand transfer reaction (covalently linked donor and target DNA) are separated from the unreacted substrates, often by gel electrophoresis.
 - Alternatively, a more high-throughput method like an ELISA-based assay can be used, where the biotin-labeled donor substrate that has been integrated into a captured target DNA is detected using a streptavidin-conjugated enzyme.
- Data Analysis:
 - The amount of product formed is quantified for each concentration of the inhibitor.
 - The data is then used to calculate the 50% inhibitory concentration (IC₅₀) value for GSK-364735.

Antiviral Activity Assay (Generalized Protocol)

This cell-based assay is used to determine the efficacy of a compound in inhibiting HIV-1 replication in a cellular context.

Methodology:

- Cell Culture:
 - A suitable host cell line (e.g., MT-4 cells or peripheral blood mononuclear cells) is cultured under appropriate conditions.
- Infection and Treatment:
 - The cells are infected with a laboratory-adapted or clinical isolate of HIV-1.
 - Immediately after infection, the cells are treated with various concentrations of GSK-364735.
- Incubation:
 - The infected and treated cells are incubated for a period of several days to allow for multiple rounds of viral replication.
- Measurement of Viral Replication:
 - The extent of viral replication is measured by quantifying a viral marker in the cell culture supernatant. Common methods include:
 - p24 Antigen ELISA: Measures the amount of the viral capsid protein p24.
 - Reverse Transcriptase Activity Assay: Measures the activity of the viral reverse transcriptase enzyme.
- Data Analysis:
 - The concentration of the viral marker is plotted against the concentration of GSK-364735.
 - The 50% effective concentration (EC50) is calculated, which represents the concentration of the compound that inhibits viral replication by 50%.

- Cytotoxicity Assay:
 - In parallel, a cytotoxicity assay (e.g., MTT or XTT assay) is performed to determine the concentration of GSK-364735 that is toxic to the host cells (CC50).
 - The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.

Conclusion

GSK-364735 sodium is a potent and selective inhibitor of HIV-1 integrase that demonstrates significant promise as an antiretroviral agent. Its discovery represents a successful outcome of a targeted drug development program aimed at a critical viral enzyme. The data presented herein underscores its potent in vitro and cellular activity, highlighting its specific mechanism of action in blocking the strand transfer step of viral DNA integration. The generalized experimental protocols provide a framework for understanding the methodologies employed in the discovery and characterization of this important class of inhibitors. Further research and clinical development of integrase inhibitors continue to be a vital component of the global effort to combat the HIV/AIDS pandemic.

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